molecular formula C5H2Br2O2S B1266971 2,5-Dibromothiophene-3-carboxylic acid CAS No. 7311-70-8

2,5-Dibromothiophene-3-carboxylic acid

Cat. No.: B1266971
CAS No.: 7311-70-8
M. Wt: 285.94 g/mol
InChI Key: PZBUYFPAASJYSI-UHFFFAOYSA-N
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Description

2,5-Dibromothiophene-3-carboxylic acid is a chemical compound with the molecular formula C5H2Br2O2S. It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and a carboxylic acid group at the 3 position on the thiophene ring. It is commonly used in organic synthesis and materials science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromothiophene-3-carboxylic acid can be synthesized through a multi-step process. One common method involves the bromination of thiophene followed by carboxylation. The initial step involves the bromination of thiophene to form 2,5-dibromothiophene. This intermediate is then subjected to a carboxylation reaction using carbon dioxide in the presence of a suitable catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and carboxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or borane.

Major Products:

Scientific Research Applications

2,5-Dibromothiophene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Materials Science: It is employed in the development of organic semiconductors and conductive polymers.

    Biology and Medicine: It serves as a precursor for the synthesis of biologically active compounds and pharmaceutical intermediates.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Uniqueness: 2,5-Dibromothiophene-3-carboxylic acid is unique due to the presence of both bromine atoms and a carboxylic acid group on the thiophene ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable compound in organic synthesis and materials science .

Properties

IUPAC Name

2,5-dibromothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBUYFPAASJYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296447
Record name 2,5-dibromothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7311-70-8
Record name 7311-70-8
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Record name 2,5-dibromothiophene-3-carboxylic acid
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Record name 2,5-Dibromothiophene-3-carboxylic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2,5-Dibromothiophene-3-carboxylic acid modified with a 2-methyl-2-hexyl group in the provided research?

A1: The addition of the 2-methyl-2-hexyl group to this compound serves to enhance the solubility of the resulting monomers and polymers. [] This improved solubility is crucial for solution-based processing techniques commonly employed in the synthesis and fabrication of organic electronic materials like the alternating donor-acceptor copolymers described in the research. []

Q2: What is the significance of using Stille coupling in the synthesis of alternating copolymers containing this compound derivatives?

A2: Stille coupling is a versatile palladium-catalyzed cross-coupling reaction widely used in organic synthesis, particularly for the formation of carbon-carbon bonds. [] In the context of the research, Stille coupling enables the controlled and efficient polymerization of this compound derivatives with 1,4-bis-trimethylstannanyl-2,5-dimethoxybenzene. [] This method allows for the precise construction of alternating donor-acceptor copolymers, where the properties of the resulting polymers can be fine-tuned by varying the structure of the monomeric units. []

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